molecular formula C18H14Cl2N4O2 B2918125 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1257551-22-6

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2918125
CAS No.: 1257551-22-6
M. Wt: 389.24
InChI Key: PVHQZHVRGMPPTF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide, primarily targets the TYK2 (Tyrosine Kinase 2), JAK1 (Janus Kinase 1), JAK2 (Janus Kinase 2), and JAK3 (Janus Kinase 3) proteins . These proteins play crucial roles in the signaling pathways of various cytokines and growth factors, which are essential for immune response, cell growth, and survival .

Mode of Action

The compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions .

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on TYK2, JAK1, JAK2, and JAK3 . For instance, it can block the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response, erythropoiesis, and inflammation, respectively .

Pharmacokinetics

The compound is orally bioavailable

Result of Action

The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively .

Properties

IUPAC Name

2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQZHVRGMPPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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